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Compound of Interest

Compound Name: PXT-012253

Cat. No.: B15576298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of the PXT-
012253 precursor and its subsequent radiolabeling with Carbon-11 to produce the PET

radioligand, [¹¹C]PXT-012253. This compound is a valuable tool for in vivo imaging of the

metabotropic glutamate receptor 4 (mGlu4), a promising therapeutic target for neurological

disorders.

Chemical Synthesis of PXT-012253 Precursor
The precursor for the radiolabeling of PXT-012253 is N-(4-chloro-3-

mercaptophenyl)picolinamide. An improved, high-yield synthesis has been developed,

significantly increasing the overall yield from 8% to 52%[1]. The following protocol is based on

this improved method.

Synthesis of the Thiophenol Precursor: N-(4-chloro-3-
mercaptophenyl)picolinamide
This synthesis is a multi-step process starting from commercially available reagents.

Step 1: Synthesis of 4-Chloro-3-((4-methoxybenzyl)thio)aniline

To a solution of 4-chloro-3-((4-methoxybenzyl)thio)aniline (1.55 g, 5.00 mmol) and NiCl₂·6H₂O

(1.19 g, 5.00 mmol in 2 mL of MeOH) in 20 mL of THF, NaBH₄ (567 mg, 15.1 mmol) is added.
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The reaction is gently heated to reflux for 10 minutes until the starting material is consumed.

After cooling, the mixture is concentrated under vacuum. The residue is then partitioned

between 20 mL of distilled water and 30 mL of EtOAc. The aqueous phase is extracted twice

with 30 mL of EtOAc. The combined organic extracts are dried over anhydrous Na₂SO₄ and

concentrated to yield the product.[2]

Step 2: Synthesis of N-(4-Chloro-3-((4-methoxybenzyl)thio)phenyl)picolinamide

To a solution of picolinic acid (152 mg, 1.24 mmol) and 4-chloro-3-((4-

methoxybenzyl)thio)aniline (279 mg, 0.997 mmol) in 12 mL of DCM, N,N'-

diisopropylcarbodiimide (253 mg, 2.00 mmol) and 4-dimethylaminopyridine (245 mg, 2.00

mmol) are added. The mixture is stirred at room temperature overnight. The reaction mixture is

then filtered, and the filtrate is concentrated under vacuum. The crude product is purified by

silica gel chromatography using a mixture of EtOAc and hexane (1:2) to give the desired

product as white needle crystals.[2]

Step 3: Deprotection to Yield N-(4-chloro-3-mercaptophenyl)picolinamide

The final deprotection step to yield the thiophenol precursor is achieved by treating the product

from Step 2 under appropriate conditions to cleave the 4-methoxybenzyl protecting group.

Radiolabeling of PXT-012253 with Carbon-11
The radiolabeling of PXT-012253 is achieved through a [¹¹C]methylation reaction on the thiol

group of the precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, using [¹¹C]methyl iodide or

[¹¹C]methyl triflate.

Experimental Protocol for [¹¹C]PXT-012253
Radiosynthesis

Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction

and is subsequently converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) using established automated

radiosynthesis modules.

Radiolabeling Reaction: The precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, is

dissolved in a suitable solvent (e.g., DMF). [¹¹C]CH₃I is then introduced into the reaction
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vessel, and the reaction is allowed to proceed at an elevated temperature (e.g., 90°C) for a

short duration (e.g., 5 minutes) in the presence of a base (e.g., 5 M KOH)[3].

Purification: The crude reaction mixture is purified by semi-preparative High-Performance

Liquid Chromatography (HPLC). A common system utilizes a C18 column (e.g., ACE C18, 10

× 250 mm, 5 μm particle size) with a suitable mobile phase to separate [¹¹C]PXT-012253
from unreacted precursor and other impurities. The fraction corresponding to the product is

collected.

Formulation: The collected HPLC fraction containing the purified [¹¹C]PXT-012253 is

evaporated to dryness. The residue is then reformulated in a sterile, injectable solution, such

as phosphate-buffered saline (PBS, pH 7.4), for in vivo applications. The final product is

passed through a sterile filter (0.22 μm).

Quantitative Data
Parameter Value Reference

Precursor Synthesis Overall

Yield
52% [1]

Radiochemical Yield (decay-

corrected)
~27.7 ± 5.3% [3]

Radiochemical Purity >99% [3]

Molar Activity 188.7 ± 88.8 GBq/µmol [3]

Total Synthesis Time

(Radiolabeling)
35-40 min

Visualizations
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Caption: Workflow for the synthesis of the PXT-012253 precursor and its subsequent

radiolabeling.

Signaling Pathway Context
PXT-012253 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4

(mGlu4). mGlu4 is a presynaptic receptor that, when activated, inhibits the release of

neurotransmitters.
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Caption: Simplified signaling pathway of mGlu4 modulation by PXT-012253.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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